molecular formula C9H10N4O B2397916 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2230799-15-0

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2397916
CAS RN: 2230799-15-0
M. Wt: 190.206
InChI Key: UBHVTCUHDKSLBO-UHFFFAOYSA-N
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Description

The compound “2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (NH2) attached . The molecule also contains a 1,2,4-triazol-3-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements).


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, 2-(4-Aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(4-Aminophenyl)ethylamine (APEA) has been used in the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-(4-Aminophenyl)acetic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Derivatives : The compound and its derivatives have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to the formation of various derivatives. These derivatives have been further modified and screened for their antimicrobial activities against a range of microorganisms. Notably, some derivatives exhibited good or moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antimicrobial Activity Studies : Further studies involved the synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their investigation for antimicrobial activities. These studies reinforced the antimicrobial potential of triazole derivatives, with several compounds showing significant activity against various microorganisms (Demirbaş et al., 2009).

Structural and Computational Studies

  • Computational and X-Ray Studies : The structural properties of some triazole derivatives have been characterized through computational studies and X-ray diffraction. These studies not only provided insights into the molecular structure but also highlighted the potential of these compounds in various applications due to their structural characteristics (Ünlüer et al., 2020).

Applications in Metal Complexes

  • Metal Complex Synthesis : Triazole derivatives have been utilized in the synthesis of metal complexes, which were characterized and explored for their structural properties. The study on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases derived from the compound provided insights into the coordination chemistry and potential applications of these complexes (Sancak et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown various biological activities. For instance, some 2-(4-Aminophenyl)benzothiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have shown various levels of toxicity. For example, 4-Aminodiphenyl is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions in the study of similar compounds involve their potential use in various applications. For instance, the aromatic diamine 2-(4-Aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .

properties

IUPAC Name

2-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-11-9(14)13(12-6)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHVTCUHDKSLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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